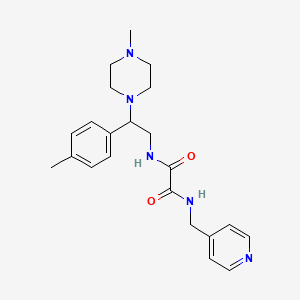

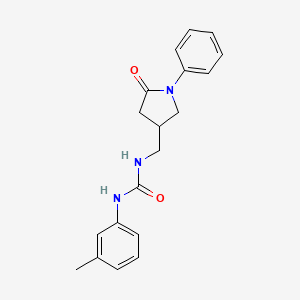

![molecular formula C22H23N5O4 B2363727 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260924-07-9](/img/structure/B2363727.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups. It has a triazoloquinoxaline group, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals due to their ability to bind to biological targets. The molecule also contains an acetamide group, which can participate in hydrogen bonding, and a dimethoxyphenyl group, which is a type of aromatic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via the ethyl linker. The dimethoxyphenyl group could potentially be added via a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The molecule would likely have a planar structure due to the presence of the aromatic rings .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the aromatic rings and the acetamide group .Applications De Recherche Scientifique

Synthesis Techniques

The diversified synthesis of triazoloquinoxaline derivatives, including the structural relatives of the mentioned compound, showcases the development of complex fused tricyclic scaffolds. These methods provide rapid access to structurally varied compounds through readily available starting materials, indicating the flexibility and adaptability of synthetic routes for creating pharmacologically relevant molecules (An et al., 2017).

Potential Biological Applications

The structural analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown promise in various biological applications. For instance, derivatives of triazoloquinoxaline exhibit significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition, suggesting their potential as antioxidants or anti-inflammatory agents (Vlachou et al., 2023). Another study highlighted the synthesis of triazoloquinoxaline derivatives with positive inotropic activity, underscoring their potential use in cardiovascular diseases (Zhang et al., 2008).

Anticancer Activity

A noteworthy application is in the realm of anticancer research, where certain triazolo[4,3-a]-quinoline derivatives, structurally akin to the compound , were designed and synthesized to meet structural requirements essential for anticancer activity. These derivatives were evaluated against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity (Reddy et al., 2015).

Antihistaminic Agents

The compound's structural cousins have also been explored as H1-antihistaminic agents. A series of novel triazoloquinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, revealing potent protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4/c1-14-24-25-21-22(29)26(16-6-4-5-7-17(16)27(14)21)13-20(28)23-11-10-15-8-9-18(30-2)19(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKKXYRFPAKBLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363644.png)

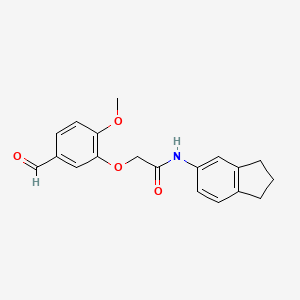

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

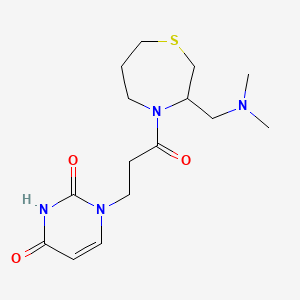

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)